molecular formula C17H19F3N4O B2679713 1-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea CAS No. 1448072-08-9

1-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea

Cat. No.: B2679713
CAS No.: 1448072-08-9
M. Wt: 352.361
InChI Key: LZLHKTATMOPRTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This urea derivative features a 1-methyltetrahydroindazole moiety linked via a methylene group to a urea bridge, which is further substituted with a 3-(trifluoromethyl)phenyl group.

Properties

IUPAC Name

1-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N4O/c1-24-15-8-3-2-7-13(15)14(23-24)10-21-16(25)22-12-6-4-5-11(9-12)17(18,19)20/h4-6,9H,2-3,7-8,10H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZLHKTATMOPRTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCCC2)C(=N1)CNC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes under acidic or basic conditions.

    Methylation: The indazole core is then methylated using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

    Urea Formation: The final step involves the reaction of the methylated indazole with 3-(trifluoromethyl)phenyl isocyanate to form the desired urea derivative. This reaction is typically carried out in an inert solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-((1-Methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can reduce any reducible functional groups within the molecule.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced forms of the compound, potentially with hydrogenated aromatic rings.

    Substitution: Substituted derivatives where the trifluoromethyl group is replaced by other functional groups.

Scientific Research Applications

1-((1-Methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.

    Biological Studies: The compound can be used in studies to understand its effects on cellular processes and pathways.

    Chemical Biology: It serves as a tool compound to probe the function of specific proteins or enzymes.

    Industrial Applications: Potential use in the development of new materials or as a precursor for more complex chemical entities.

Mechanism of Action

The mechanism of action of 1-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole moiety may bind to active sites or allosteric sites, modulating the activity of the target protein. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, contributing to its overall pharmacological profile.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key differences between the target compound and analogs from the provided evidence:

Compound Name Structural Features Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Substituents
Target Compound 1-Methyltetrahydroindazole, urea linker, 3-(trifluoromethyl)phenyl ~383.35 (calculated) Not reported Not reported CF₃, tetrahydroindazole
1-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-(4-((4-(2-(2-((7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)methylene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (3d) Bis(trifluoromethyl)phenyl, coumarin-thiazole-piperazine hybrid 788.3 (MS) 225–226 70.1 CF₃×2, extended aromatic system, coumarin
1-(3-Methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine hydrobromide (C19) Imidazoline ring, methoxyphenyl, HBr salt Not reported Not reported Not reported Methoxy, hydrobromide salt
1-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine (C20) Imidazoline ring, methoxyphenyl Not reported Not reported Not reported Methoxy
Key Observations:

Molecular Complexity: Compound 3d has a significantly higher molecular weight (788.3 g/mol) due to its coumarin-thiazole-piperazine hybrid structure. This complexity may reduce oral bioavailability compared to the target compound (~383.35 g/mol).

Substituent Effects: The trifluoromethyl group in the target compound and 3d enhances lipophilicity, but 3d’s dual CF₃ groups and coumarin moiety may lead to excessive hydrophobicity. C19/C20 utilize methoxy groups, which are less lipophilic than CF₃ but may improve metabolic stability compared to non-halogenated analogs.

Synthetic Accessibility: Compound 3d was synthesized in 70.1% yield , suggesting efficient coupling despite its complexity. The patent compounds (C19/C20) were prepared via mild conditions (room temperature, 4 hours) using aminoimidazoline hydrobromides and carbamates , indicating scalable routes.

Hypothetical Pharmacological Implications

While biological data are absent in the provided evidence, structural analysis permits the following inferences:

  • Target Compound : The tetrahydroindazole core may facilitate binding to ATP pockets in kinases, while the CF₃ group could enhance membrane permeability.
  • Compound 3d : The coumarin-thiazole-piperazine system might confer fluorescence properties or metal-chelating activity, but its size could limit blood-brain barrier penetration.

Biological Activity

The compound 1-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a derivative of indazole, a heterocyclic compound known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound can be described by the following structural formula:

C19H22F3N5O\text{C}_{19}\text{H}_{22}\text{F}_3\text{N}_5\text{O}

Key Features:

  • Indazole moiety: Imparts various biological activities including anticancer and anti-inflammatory effects.
  • Trifluoromethyl group: Enhances lipophilicity and metabolic stability.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The indazole scaffold is known to inhibit various enzymes linked to cancer proliferation and inflammation. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which are critical in tumor growth and angiogenesis .
  • Receptor Interaction : The trifluoromethylphenyl group may enhance binding affinity to certain receptors involved in signaling pathways that regulate cell growth and survival.

Anticancer Activity

Numerous studies have reported the anticancer properties of indazole derivatives. For example:

  • In vitro Studies : Compounds similar to this compound have demonstrated significant inhibition of cancer cell lines with IC50 values ranging from 2.9 nM to 642.1 nM against various targets .
CompoundTargetIC50 (nM)
Example AFGFR115.0
Example BFGFR240.5
Example CERK1/220

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties:

  • COX Inhibition : Similar indazole compounds have shown promising results against cyclooxygenase enzymes (COX), which are involved in inflammatory processes. For instance, IC50 values reported for COX inhibition range from 19.45 μM to 42.1 μM .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of indazole derivatives:

  • Substituent Effects : The presence of trifluoromethyl groups significantly enhances the potency of compounds against specific targets.
  • Indazole Modifications : Variations at positions 4 and 6 of the indazole ring can lead to substantial differences in activity profiles.

Case Study 1: FGFR Inhibition

In a study examining a series of indazole derivatives, one compound exhibited an IC50 value of 2.9 nM against FGFR1, highlighting the potential for developing highly selective inhibitors for cancer therapy .

Case Study 2: Antitumor Efficacy

Clinical evaluations have demonstrated that certain indazole derivatives are well tolerated in patients and exhibit antitumor activity in specific cancers such as melanoma .

Q & A

Q. What are the common synthetic routes for synthesizing this urea derivative, and how can reaction conditions be optimized?

The synthesis typically involves coupling a substituted indazole with a trifluoromethylphenyl urea precursor. Key steps include:

  • Amide/urea bond formation : Use of carbodiimide-based coupling agents (e.g., DCC or EDC) under anhydrous conditions in solvents like DCM or THF .
  • Purification : Gradient elution via flash chromatography (e.g., petroleum ether/ethyl acetate) to isolate the product, with yields optimized by controlling stoichiometry and reaction time .
  • Characterization : Confirmation of structure using 1H^1H, 13C^{13}C, and 19F^{19}F NMR to identify methyl indazolyl, trifluoromethylphenyl, and urea protons .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • NMR Spectroscopy : 19F^{19}F NMR is essential for verifying the trifluoromethyl group’s presence (δ ~ -60 ppm) . 1H^1H NMR resolves the indazole’s methyl group (δ ~ 2.5 ppm) and urea NH protons (δ ~ 8-10 ppm) .
  • HRMS : Validates molecular weight with <5 ppm error .
  • TLC and HPLC : Monitor reaction progress and purity (>95%) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., receptors or enzymes)?

  • Docking studies : Use software like AutoDock Vina to model binding affinities with targets such as orexin receptors, leveraging the urea moiety’s hydrogen-bonding capacity .
  • DFT calculations : Optimize geometry and electron density maps to assess anion-π interactions (e.g., with trifluoromethyl groups) .
  • MD simulations : Predict stability of ligand-receptor complexes over nanosecond timescales .

Q. What strategies resolve contradictions in spectroscopic or biological activity data?

  • Cross-validation : Combine NMR, HRMS, and X-ray crystallography (if available) to confirm structural assignments .
  • Dose-response assays : Re-evaluate biological activity (e.g., IC50_{50}) under standardized conditions to rule out experimental variability .
  • Isosteric replacements : Synthesize analogs (e.g., replacing trifluoromethyl with cyano) to isolate pharmacophoric contributions .

Q. How does structural modification of the indazole or urea moiety affect bioactivity?

  • Indazole substitutions : Methyl groups at the 1-position enhance metabolic stability, while tetrahydrofuran rings modulate lipophilicity (logP) .
  • Urea linker modifications : Introducing electron-withdrawing groups (e.g., chloro) on the phenyl ring improves binding to hydrophobic pockets .
  • SAR tables : Compare IC50_{50} values of analogs to identify critical substituents (e.g., trifluoromethyl vs. methylsulfonyl) .

Q. What in vitro/in vivo models are suitable for evaluating this compound’s pharmacokinetics?

  • Microsomal stability assays : Use liver microsomes to assess CYP450-mediated metabolism .
  • Plasma protein binding : Equilibrium dialysis to measure unbound fraction .
  • Xenograft models : Evaluate bioavailability and tumor suppression in nude mice, correlating with receptor occupancy assays .

Methodological Considerations

Q. How to mitigate challenges in scaling up synthesis for preclinical studies?

  • Solvent selection : Replace DCM with THF or EtOAc for safer large-scale reactions .
  • Catalyst optimization : Transition from stoichiometric reagents (e.g., collidine) to catalytic systems (e.g., DMAP) .
  • Process analytical technology (PAT) : Use inline FTIR to monitor reaction endpoints .

Q. What analytical workflows validate purity in complex biological matrices?

  • LC-MS/MS : Quantify compound levels in plasma with MRM transitions for the urea fragment (e.g., m/z 376 → 214) .
  • DSC/TGA : Assess thermal stability and polymorphic forms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.